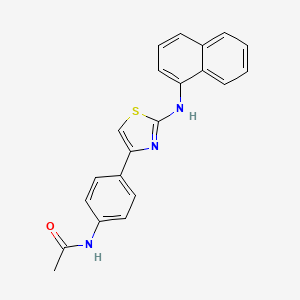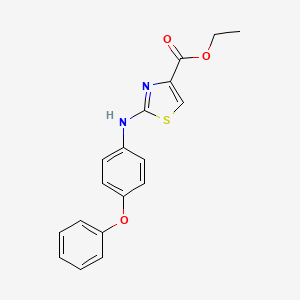
2-((4-フェノキシフェニル)アミノ)チアゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both phenoxyphenyl and thiazole moieties contributes to its diverse range of applications in medicinal chemistry.
科学的研究の応用
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
作用機序
Target of Action
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, also known as ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate, is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This disruption can lead to cell wall weakness and potentially cell death, providing a mechanism for the compound’s antibacterial activity .
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, it has exhibited antifungal potential against Candida glabrata and Candida albicans .
生化学分析
Biochemical Properties
2-aminothiazole-based compounds have been reported to exhibit several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects
Cellular Effects
Similar 2-aminothiazole-based compounds have shown significant antibacterial potential towards gram-positive and gram-negative bacteria
Molecular Mechanism
It has been suggested that 2-aminothiazole-based compounds could act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting this enzyme, the integrity of the bacterial cell can be disrupted, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to facilitate the reaction. The mixture is then refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
類似化合物との比較
- Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
- Ethyl 2-((4-methylphenyl)amino)thiazole-4-carboxylate
- Ethyl 2-((4-fluorophenyl)amino)thiazole-4-carboxylate
Comparison: Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is unique due to the presence of the phenoxy group, which can enhance its biological activity and binding affinity compared to other similar compounds. The phenoxy group provides additional sites for hydrogen bonding and hydrophobic interactions, potentially increasing the compound’s efficacy .
特性
IUPAC Name |
ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-17(21)16-12-24-18(20-16)19-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLINKVVPFQVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
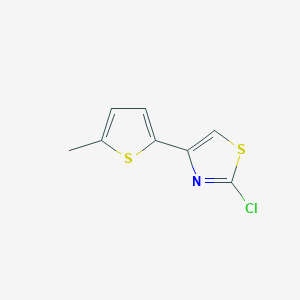
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)
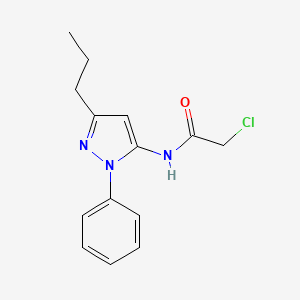
![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)


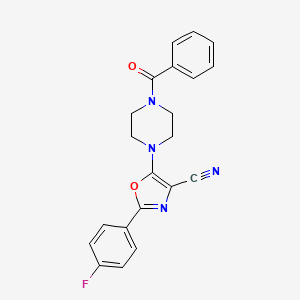
![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)
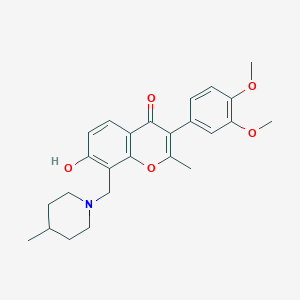
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
